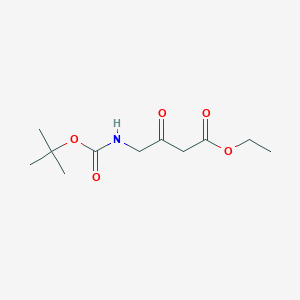

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate

Cat. No. B2661010

Key on ui cas rn:

67706-68-7

M. Wt: 245.275

InChI Key: MFRFJFDLZKHOFX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09394297B2

Procedure details

Referenced: J. Med. Chem. 2008, 51 (3), 487-501. At RT, 1,1′-carbonyldiimidazole (13.88 g, 86 mmol) was added to a solution of N-Boc-glycine (Sigma-Aldrich Chemical Company, Inc.) (10.00 g, 57.1 mmol) in THF (200 mL) and the mixture was stirred for 3 h. Magnesium chloride (10.87 g, 114 mmol) and potassium ethyl malonate (Sigma-Aldrich Chemical Company, Inc.) (19.43 g, 114 mmol) were added and the resulting suspension was heated in an oil bath at 50° C. for 18 h. The reaction mixture was concentrated under reduced pressure. The off-white residue was treated with EtOAc (300 mL), then washed sequentially with 5% sodium bisulfate (2×25 mL), saturated NaHCO3 (2×50 mL), and brine (25 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated. The crude material was purified by chromatography through a Thomson Single Step pre-packed silica gel column (160 g, eluted with a gradient of 0-75% EtOAc in hexanes) to provide ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (10.33 g, 42.1 mmol, 74% yield) as a colorless viscous oil after drying under vacuum overnight. 1H NMR (400 MHz, CDCl3) δ ppm 5.16 (1H, d, J=5.7 Hz), 4.21 (2H, m), 4.08-4.16 (2H, m), 3.48 (2H, s), 1.45 (9H, s), 1.29 (3H, m). m/z (ESI, +ve) 268.0 (M+Na)+.

[Compound]

Name

( 3 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

potassium ethyl malonate

Quantity

19.43 g

Type

reactant

Reaction Step Three

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

C(N1C=CN=C1)(N1C=CN=C1)=O.[C:13]([NH:20][CH2:21][C:22]([OH:24])=O)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].[Cl-].[Mg+2].[Cl-].[C:28]([O:34][CH2:35][CH3:36])(=[O:33])[CH2:29]C([O-])=O.[K+]>C1COCC1>[C:16]([O:15][C:13]([NH:20][CH2:21][C:22](=[O:24])[CH2:29][C:28]([O:34][CH2:35][CH3:36])=[O:33])=[O:14])([CH3:17])([CH3:18])[CH3:19] |f:2.3.4,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

( 3 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

13.88 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(N1C=NC=C1)N1C=NC=C1

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)NCC(=O)O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

10.87 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Mg+2].[Cl-]

|

|

Name

|

potassium ethyl malonate

|

|

Quantity

|

19.43 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)OCC.[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The off-white residue was treated with EtOAc (300 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed sequentially with 5% sodium bisulfate (2×25 mL), saturated NaHCO3 (2×50 mL), and brine (25 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over anhydrous Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was purified by chromatography through a Thomson Single Step pre-packed silica gel column (160 g

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with a gradient of 0-75% EtOAc in hexanes)

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)NCC(CC(=O)OCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 42.1 mmol | |

| AMOUNT: MASS | 10.33 g | |

| YIELD: PERCENTYIELD | 74% | |

| YIELD: CALCULATEDPERCENTYIELD | 73.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |